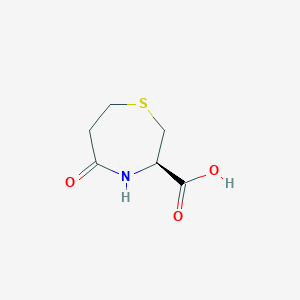![molecular formula C8H5BF6O4 B14890062 Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, is a chemical compound with the molecular formula C8H5BF6O4. It is a member of the boronic acid family, which are organic compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its unique properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, typically involves the reaction of 2,4-bis(trifluoromethoxy)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and an aryl halide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). The reactions are typically carried out under mild conditions, with careful control of temperature and reaction time to achieve the desired products .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives of the original compound. These products have diverse applications in organic synthesis and material science .
科学的研究の応用
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, has a wide range of scientific research applications:
作用機序
The mechanism of action of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with nucleophilic groups, such as hydroxyl or amino groups, in target molecules. This coordination can modulate the activity of enzymes or receptors, leading to specific biological effects . The compound’s unique structure, with its trifluoromethoxy groups, enhances its stability and reactivity, making it a valuable tool in chemical and biological research .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar applications but with different reactivity and properties.
4-(Trifluoromethyl)phenylboronic acid: A related compound with a trifluoromethyl group, used in similar reactions but with distinct electronic effects.
2-(Trifluoromethyl)phenylboronic acid: Another related compound with a trifluoromethyl group, used in various coupling reactions.
Uniqueness
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, is unique due to its dual trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it particularly valuable in complex organic synthesis and advanced material applications .
特性
分子式 |
C8H5BF6O4 |
|---|---|
分子量 |
289.93 g/mol |
IUPAC名 |
[2,4-bis(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BF6O4/c10-7(11,12)18-4-1-2-5(9(16)17)6(3-4)19-8(13,14)15/h1-3,16-17H |
InChIキー |
XVTOQTXVYHBFCX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


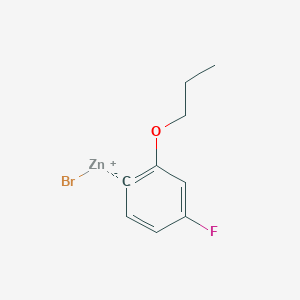
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)

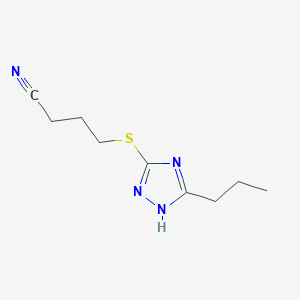
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)

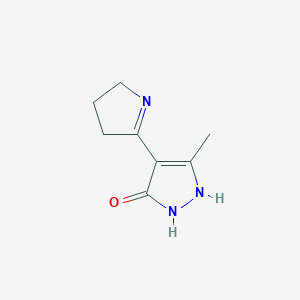
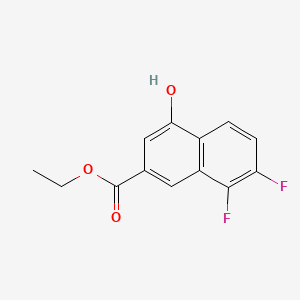
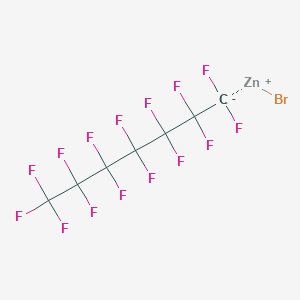
![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
